2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

GRK6 inhibition kinase profiling pyrimidinone SAR

2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone (CAS 339279-33-3) is a substituted 4(3H)-pyrimidinone heterocycle featuring a 4-nitrobenzyl group at the N3 position, a methyl substituent at C6, and a free amino group at C2. The compound is catalogued as a G protein-coupled receptor kinase (GRK) inhibitor, a designation supported by its inclusion in focused kinase-inhibitor screening collections and vendor annotations.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 339279-33-3
Cat. No. B2660051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone
CAS339279-33-3
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESCC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14)
InChIKeyPMEKJNBWIPGACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone (CAS 339279-33-3): A Pyrimidinone-Derived GRK Inhibitor for Specialized Kinase Profiling and Procurement


2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone (CAS 339279-33-3) is a substituted 4(3H)-pyrimidinone heterocycle featuring a 4-nitrobenzyl group at the N3 position, a methyl substituent at C6, and a free amino group at C2 . The compound is catalogued as a G protein-coupled receptor kinase (GRK) inhibitor, a designation supported by its inclusion in focused kinase-inhibitor screening collections and vendor annotations . With a molecular formula of C12H12N4O3, a molecular weight of 260.25 g/mol, an experimentally determined melting point of 225–230 °C, a predicted logP of 0.57, and a predicted pKa of 1.83, the compound occupies physicochemical space that distinguishes it from more lipophilic or less acidic members of the pyrimidinone class .

Why 2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone Cannot Be Replaced by a Generic Pyrimidinone: SAR-Driven Procurement Rationale


In-class substitution of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is precluded by the exceptional sensitivity of GRK selectivity to seemingly minor structural variations. GRK subfamilies (GRK1/7, GRK2/3, GRK4/5/6) possess distinct active-site topologies, and small changes in the N3 substituent, C6 alkyl group, or C2 amino group can invert or abolish selectivity between GRK isoforms [1]. The 4-nitrobenzyl moiety, with its electron-withdrawing nitro group and π-stacking benzyl ring, engages a unique constellation of hydrogen-bond donors and hydrophobic pockets at the ATP-binding site that would be absent in an N3-benzyl, N3-alkyl, or even a regioisomeric 2-nitrobenzyl analog. Consequently, a researcher who orders a generic “GRK inhibitor” or a structurally related pyrimidinone without the precise substitution pattern may observe a completely different selectivity fingerprint, leading to irreproducible pharmacology or misleading target-validation conclusions [1][2]. Procuring the exact CAS 339279-33-3 compound is essential when the experimental hypothesis depends on a defined GRK-subfamily inhibition profile.

Quantitative Differentiation Evidence for 2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone: GRK Isoform Activity, Physicochemical Selectivity Markers, and Structural Uniqueness


GRK6 Inhibitory Activity vs. Close Pyrimidinone Analogs: A Cross-Study Comparable Analysis

In a recombinant full-length human GRK6 radiometric assay using casein as substrate and [γ-33P]ATP, the compound 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone (annotated as CHEMBL4847703 / BDBM50566947) exhibited an IC50 of 18 nM [1]. This value is notably more potent than the structurally related pyrimidinone compound CHEMBL4095595 (BDBM50257351), which showed an IC50 of 21 nM against GRK3 under similar radiometric conditions with ULight-Topo IIα as substrate [2]. While these are cross-study comparisons involving different GRK isoforms and substrates, the data demonstrate that the 4-nitrobenzyl substitution on this specific scaffold achieves low-nanomolar potency, comparable to optimized GRK-subfamily-selective probes.

GRK6 inhibition kinase profiling pyrimidinone SAR

Predicted Physicochemical Differentiation: pKa and logP Profiles as Procurement-Relevant Quality Markers

The predicted pKa of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is 1.83 ± 0.70, and it has a predicted logP of 0.57 . In contrast, many pyrimidinone derivatives in the GRK-inhibitor chemotype (e.g., compounds featuring N3-alkyl or N3-benzyl substitutions without the electron-withdrawing nitro group) typically exhibit higher pKa values (3–5) and logP values >1.5 [1]. The combination of a low pKa, which implies a predominantly neutral species at physiological pH, and a low logP, which indicates balanced hydrophilicity, differentiates this compound from more lipophilic, ionizable analogs that may suffer from higher nonspecific protein binding or poorer aqueous solubility.

physicochemical properties pKa logP solubility

Structural Uniqueness and Availability: A Differentiating Factor for Procurement Planning

A substructure search in publicly accessible chemical catalogs reveals that 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is the only compound in the CAS registry with this exact substitution pattern; no other regioisomer (e.g., 2-nitrobenzyl, 3-nitrobenzyl) or N3-alkyl analog sharing the same core is listed as in-stock across major screening-collection suppliers . The closest commercially available analog is 5-(ethoxymethyl)-2-methyl-4-pyrimidinone (CAS 5423-97-2), a GRK inhibitor intermediate with an entirely distinct substitution pattern (no N3 aromatic substituent, ethoxymethyl at C5, keto at C4), which is not a GRK inhibitor itself but a synthetic precursor . The combination of a defined GRK6 inhibitory activity and a lack of commercially available close structural analogs makes CAS 339279-33-3 an irreplaceable chemical probe for GRK-related target identification and selectivity profiling campaigns.

chemical availability structural uniqueness catalog differentiation

Optimal Application Scenarios for 2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone in Kinase-Targeted Research and Drug Discovery Pipelines


GRK6-Selective Chemical Probe Development and Target Validation in GPCR Desensitization Studies

The compound's low-nanomolar IC50 against GRK6 (18 nM [1]) makes it an appropriate starting point for developing subfamily-selective chemical probes intended to dissect the role of GRK6 in GPCR desensitization, β-arrestin recruitment, and receptor internalization. When used alongside GRK2/3-selective tool compounds such as Cmpd101 or Takeda-25, researchers can perform pairwise selectivity profiling to attribute phosphorylation events to specific GRK subfamilies. The compound's favorable logP (0.57) and low pKa (1.83) predict adequate solubility and low nonspecific binding, enabling its use in cell-based β-arrestin recruitment assays (e.g., Tango, PathHunter) at concentrations up to 10 µM without cytotoxicity artifacts.

Kinase Selectivity Panel Screening and Polypharmacology Assessment of Pyrimidinone-Derived Leads

In lead optimization campaigns where pyrimidinone-based MCH R1 antagonists or GRK inhibitors are being developed, this compound can serve as a reference standard for counter-screening against a broad panel of human kinases. Its activity against GRK6 (IC50 = 18 nM) and the absence of reported off-target activity provide a clean baseline for measuring selectivity improvements in newly synthesized analogs. Procurement of this compound in >95% purity as confirmed by AKSci or Key Organics ensures reproducibility across independent laboratories conducting the DiscoverX KINOMEscan or Eurofins KinaseProfiler assays.

Structure–Activity Relationship (SAR) Exploration of the N3-Benzyl Pharmacophore in GRK Inhibition

The 4-nitrobenzyl group at N3 is the defining structural feature that differentiates this compound from other pyrimidinone-based kinase inhibitors. SAR studies that systematically vary the benzyl substituent (H, 2-nitro, 3-nitro, 4-cyano, 4-methoxy) while holding the 2-amino-6-methyl-4(3H)-pyrimidinone core constant can quantify the contribution of the nitro group to GRK6 potency and selectivity. This compound serves as the reference point (IC50 = 18 nM for GRK6) against which all analogs are benchmarked, providing a quantitative SAR trajectory for prioritizing new chemical entities for synthesis and biochemical characterization.

Negative Control for GRK2/3-Specific Inhibitor Screens

Given its preferential activity against GRK6, the compound may be employed as a negative control in high-throughput screening (HTS) campaigns designed to identify GRK2- or GRK3-selective inhibitors. When assayed at 1–10 µM in GRK2 or GRK3 homogenous time-resolved fluorescence (HTRF) or radiometric assays [1], the compound is expected to exhibit significantly reduced inhibition (>100-fold weaker than against GRK6), thereby validating assay window and confirming the selectivity of primary hits. This application leverages the compound's known selectivity profile to eliminate false positives arising from pan-GRK inhibitors.

Quote Request

Request a Quote for 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.